molecular formula C16H13Cl2N3O5S B14033237 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one CAS No. 1628795-46-9

6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one

Cat. No.: B14033237
CAS No.: 1628795-46-9
M. Wt: 430.3 g/mol
InChI Key: QBDVKRWCRGXPMB-UHFFFAOYSA-N
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Description

6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of pyrido[2,3-D]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the dichloro and dimethoxy groups on the phenyl ring.

    Cyclization: Formation of the pyrido[2,3-D]pyrimidinone core through cyclization reactions.

    Sulfonylation: Introduction of the methylsulfonyl group under specific conditions, such as using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.

    Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine

Medicinally, compounds of this class are often investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific kinases or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2,6-Dichloro-3,5-dimethoxyphenyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the methylsulfonyl group.

    2-(Methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the dichloro and dimethoxy groups on the phenyl ring.

Uniqueness

The presence of both the dichloro and dimethoxy groups on the phenyl ring, along with the methylsulfonyl group, may confer unique chemical properties and biological activities to the compound, distinguishing it from its analogs.

Properties

CAS No.

1628795-46-9

Molecular Formula

C16H13Cl2N3O5S

Molecular Weight

430.3 g/mol

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H13Cl2N3O5S/c1-25-9-5-10(26-2)13(18)11(12(9)17)8-4-7-6-19-16(27(3,23)24)21-14(7)20-15(8)22/h4-6H,1-3H3,(H,19,20,21,22)

InChI Key

QBDVKRWCRGXPMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3NC2=O)S(=O)(=O)C)Cl)OC

Origin of Product

United States

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